Gabosine O
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Overview
Description
Gabosine O is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- Gabosines, including Gabosine O, are a group of compounds with unique structures and notable biological activities. The synthesis of Gabosine H and non-natural Gabosines, using a chemoenzymatic approach, highlights the synthetic efforts and potential applications in various scientific fields (Tibhe et al., 2016).
- The discovery of new Gabosines, including this compound, by chemical screening as secondary metabolites of Streptomyces, and their DNA-binding properties, indicate a significant interest in exploring their molecular interactions and potential therapeutic applications (Tang et al., 2000).
Biological Activity and Applications
- Research on the total synthesis of various Gabosines, including a review of methods for forming the carbocyclic ring, implies ongoing interest in their biological activities and potential uses in pharmaceutical and medicinal chemistry (Mac et al., 2012).
- The study on the total synthesis of Gabosine J and its derivatives, including investigations into their glycosidase inhibition properties, suggests potential applications in treating diseases related to enzyme dysfunction (Vidyasagar & Sureshan, 2014).
Methodological Advances in Gabosine Research
- Advances in the enantioselective synthesis and absolute configuration assignment of this compound highlight the methodological progress in the field, which could be relevant for future applications in stereoselective synthesis and drug development (Alibés et al., 2006).
- The development of new methodologies for the synthesis of various Gabosines, such as the vinylogous ketal approach, underscores the evolving synthetic strategies that are crucial for exploring their full potential in scientific research (Mondal & Sureshan, 2016).
Properties
Molecular Formula |
C7H12O4 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S,3S,4S,6R)-2,3,4-trihydroxy-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3/t3-,4+,6+,7-/m1/s1 |
InChI Key |
FQFXYFNHFVFHPV-LPWJYYESSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@H](C1=O)O)O)O |
Canonical SMILES |
CC1CC(C(C(C1=O)O)O)O |
Synonyms |
4-epi-gabosine O gabosine O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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